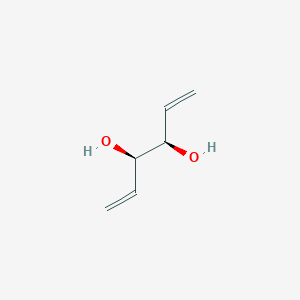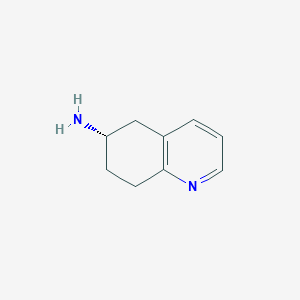
(2-Methoxyethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethyl)boronic acid is an organoboron compound with the chemical formula C3H9BO3. It is a boronic acid derivative where the boron atom is bonded to a (2-methoxyethyl) group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of (2-methoxyethyl)alkenes using borane reagents. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or rhodium.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methoxyethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: (2-Methoxyethyl)alcohols or alkanes.
Substitution: Various substituted (2-methoxyethyl) compounds.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs and diagnostic agents.
Industry: It is used in the production of polymers, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2-Methoxyethyl)boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species.
Vergleich Mit ähnlichen Verbindungen
- (2-Methoxyphenyl)boronic acid
- (2-Methoxybenzeneboronic acid)
- o-Anisylboronic acid
- o-Methoxybenzeneboronic acid
- o-Methoxyphenylboronic acid
Comparison: (2-Methoxyethyl)boronic acid is unique due to its (2-methoxyethyl) group, which imparts distinct reactivity and properties compared to other boronic acids. For instance, (2-Methoxyphenyl)boronic acid and its derivatives are primarily used in aromatic substitution reactions, whereas this compound is more versatile in aliphatic and nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
2-methoxyethylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO3/c1-7-3-2-4(5)6/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSHLMPMXNUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)
![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)



